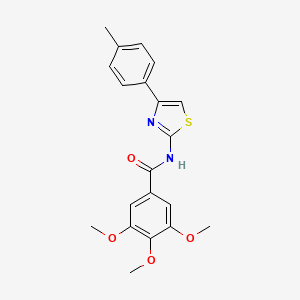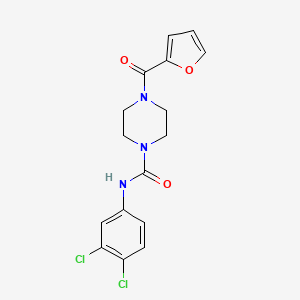![molecular formula C23H19NO5S B2846523 (4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114653-10-9](/img/structure/B2846523.png)
(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain two 4-methoxyphenyl groups, which are phenyl groups with a methoxy (OCH3) substituent at the 4-position . It also contains a 1,4-benzothiazin-2-one group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). The presence of the dioxido indicates the presence of two oxygen atoms .
Molecular Structure Analysis
Again, without specific information, I can only provide general comments. The presence of the methoxy groups and the benzothiazinone group will have a significant impact on the compound’s molecular structure, likely influencing its reactivity and the types of reactions it can undergo .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure. The methoxy groups could potentially be demethylated, and the benzothiazinone group might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups (like the methoxy groups in this compound) can influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Derivative Studies
A variety of methods have been developed for the synthesis of novel derivatives related to the chemical structure . For example, electrochemical synthesis has been utilized to create novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties from related starting materials (Largeron & Fleury, 1998). Similarly, CAN-mediated oxidations have been applied for synthesizing xanthones and related products from comparable compounds (Johnson et al., 2010).
Antioxidant and Anticancer Properties
Research has also focused on the synthesis of derivatives and evaluation of their antioxidant (Çetinkaya et al., 2012) and antimitotic properties. Notably, some compounds exhibit significant antiproliferative activity and potential as vascular disrupting agents (Chang et al., 2014), indicating promising avenues for cancer therapy.
Mechanistic Insights into Cytotoxicity
A particular focus has been on understanding the mechanisms underlying the cytotoxicity of phenstatin family members, with studies showing that they inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells (Magalhães et al., 2013). These findings highlight the potential therapeutic applications of these compounds in cancer treatment.
Additional Chemical Studies
Further studies have explored the electrochemical behavior of related compounds for the synthesis of specific benzoquinones (Nematollahi & Golabi, 1996), and the use of N-acylbenzotriazole in O-arylation reactions to create diverse benzoxazoles (Singh et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5S/c1-28-18-11-7-16(8-12-18)23(25)22-15-24(17-9-13-19(29-2)14-10-17)20-5-3-4-6-21(20)30(22,26)27/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXRQPVGTWLVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2846440.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3-methoxypropyl)-2-furamide](/img/structure/B2846441.png)
![3-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2846443.png)


![methyl 5-(((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2846451.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2846452.png)

![3-(2-methoxyethyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2846456.png)
![3-((Furan-2-ylmethyl)sulfonyl)-1-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)azetidine](/img/structure/B2846457.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2846458.png)
![(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846459.png)
![ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2846462.png)
